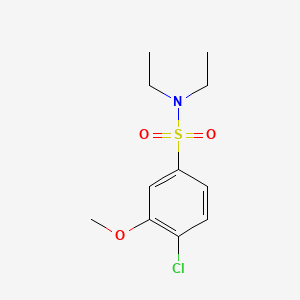

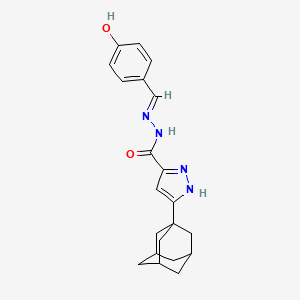

![molecular formula C13H12N2S B2863917 6-(3,4-二甲基苯基)咪唑并[2,1-b][1,3]噻唑 CAS No. 940724-96-9](/img/structure/B2863917.png)

6-(3,4-二甲基苯基)咪唑并[2,1-b][1,3]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .

Synthesis Analysis

A series of imidazo[2,1-b][1,3,4]thiadiazoles have been prepared by reacting 2-amino-1,3,4-thiadiazole with various phenacyl bromides in alcohol . The structures of all the derivatives were confirmed by IR, NMR, and mass spectroscopy .Molecular Structure Analysis

The structures of the newly synthesized compounds were established based on 1H NMR, 13C NMR, LC-Mass spectral, Elemental analyses, and single-crystal XRD techniques .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole-based compounds have been reported as anticancer agents . Their biological characteristics as well as structure-activity relationship (SAR) have been reviewed and evaluated .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, LC-Mass spectral, Elemental analyses, and single-crystal XRD .科学研究应用

咪唑并[2,1-b]噻唑的治疗多功能性

包括 6-(3,4-二甲基苯基)衍生物在内的咪唑并[2,1-b]噻唑以其在药物化学中的广泛药理潜力而闻名。这些化合物已被广泛研究以开发表现出多种药理活性的新衍生物。咪唑并[2,1-b]噻唑的稠合杂环结构是许多治疗剂中不可或缺的一部分,显示了它们在药物开发中的重要性 (Shareef, Khan, Babu, & Kamal, 2019)。

咪唑衍生物的抗肿瘤特性

咪唑衍生物,包括在 6-(3,4-二甲基苯基)咪唑并[2,1-b][1,3]噻唑中发现的结构基序,已被综述其抗肿瘤活性。各种衍生物,例如咪唑的双(2-氯乙基)氨基衍生物,在临床前测试中显示出有希望的结果,突出了这些化合物在癌症治疗中的潜力 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

新型噻唑衍生物及其治疗应用

包括 6-(3,4-二甲基苯基)咪唑并[2,1-b][1,3]噻唑的噻唑组分的新型噻唑衍生物的最新专利综述已证明了它们在治疗应用中的潜力。这些衍生物已被探索其抗氧化、镇痛、抗炎、抗菌、抗真菌、抗病毒和抗肿瘤特性。综述强调了噻唑衍生物在药物化学中的多功能性,强调了它们在开发具有较少副作用的药物方面的潜力 (Leoni, Locatelli, Morigi, & Rambaldi, 2014)。

基于苯并稠合噻唑衍生物的抗氧化剂和抗炎剂

针对苯并稠合噻唑衍生物的研究,涉及 6-(3,4-二甲基苯基)咪唑并[2,1-b][1,3]噻唑中的噻唑结构,已显示出显着的抗氧化和抗炎活性。这些衍生物在体外合成和评估,证明了它们作为治疗剂对抗氧化应激和炎症的潜力 (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020)。

在抗菌和抗真菌疗法中的应用

咪唑,6-(3,4-二甲基苯基)咪唑并[2,1-b][1,3]噻唑的一个组成部分,作为制药行业制造具有抗菌和抗真菌特性的药物的关键原材料。这突出了咪唑衍生物,包括 6-(3,4-二甲基苯基)咪唑并[2,1-b][1,3]噻唑,在开发治疗微生物感染方面的作用 (Anonymous, 2022)。

作用机制

Target of Action

The primary target of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A

Biochemical Pathways

By inhibiting Pantothenate synthetase, 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole disrupts the biosynthesis of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of its biosynthesis can have significant downstream effects on these metabolic pathways.

Pharmacokinetics

The compound was designed and predicted using in silico admet , suggesting that it may have favorable pharmacokinetic properties

Result of Action

The inhibition of Pantothenate synthetase by 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole leads to a disruption in the biosynthesis of coenzyme A . This disruption can affect various metabolic pathways, leading to a decrease in the viability of Mtb. The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range .

安全和危害

属性

IUPAC Name |

6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-9-3-4-11(7-10(9)2)12-8-15-5-6-16-13(15)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFVNGYRIEWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

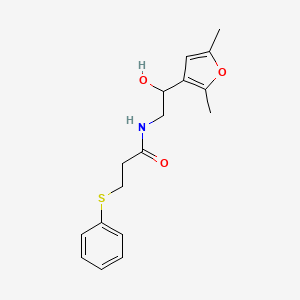

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2863837.png)

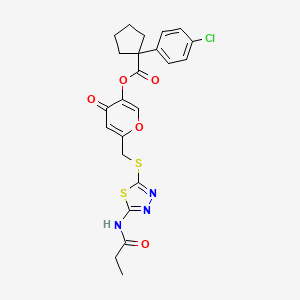

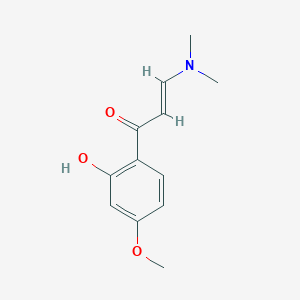

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2863843.png)

![1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2863844.png)

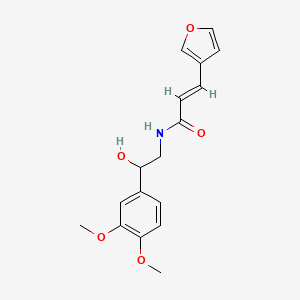

![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)

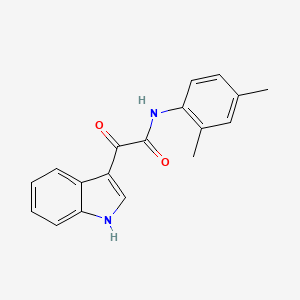

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)

![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)